

Evolutionary Conservation of YDR1 Homologues: A Technical Guide

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Compound of Interest

Compound Name: YDR1

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Abstract

This technical guide provides an in-depth analysis of the evolutionary conservation of **YDR1** homologues, components of the highly conserved Negative Cofactor 2 (NC2) complex. We present a detailed examination of the sequence conservation, phylogenetic relationships, and functional parallels of **YDR1** and its counterpart, Bur6, across diverse eukaryotic species. This guide summarizes quantitative data on sequence identity and similarity, outlines detailed experimental protocols for their study, and visualizes the core signaling pathway and experimental workflows using Graphviz. The remarkable conservation of the NC2 complex underscores its fundamental role in transcriptional regulation, making its components, including **YDR1** homologues, potential targets for therapeutic intervention.

Introduction

YDR1, in conjunction with its partner protein Bur6, forms the heterodimeric Negative Cofactor 2 (NC2) complex in *Saccharomyces cerevisiae*. This complex is a crucial regulator of transcription, exerting both repressive and activating functions. The human counterparts of **YDR1** and Bur6 are Dr1 (NC2 β) and DRAP1 (NC2 α), respectively, highlighting the evolutionary conservation of this regulatory module. The NC2 complex functions by interacting with the TATA-binding protein (TBP), a general transcription factor essential for the initiation of transcription by RNA polymerase II. By binding to TBP, the NC2 complex can prevent the assembly of the pre-initiation complex, thereby repressing transcription. Conversely, under

certain promoter contexts, it can also play a role in transcriptional activation. Given its central role in gene expression, understanding the evolutionary conservation of the NC2 complex and its components is critical for elucidating fundamental mechanisms of gene regulation and for identifying potential targets for drug development.

Quantitative Analysis of YDR1 Homologue Conservation

The evolutionary conservation of the **YDR1** (NC2 α) and Bur6 (NC2 β) homologues was assessed by comparing their protein sequences from representative eukaryotic organisms: *Saccharomyces cerevisiae* (yeast), *Homo sapiens* (human), *Drosophila melanogaster* (fruit fly), and *Oryza sativa* (rice). Multiple sequence alignments were performed using Clustal Omega to determine the percentage of sequence identity and similarity relative to the respective *S. cerevisiae* proteins.

Table 1: Sequence Conservation of YDR1/NC2 α Homologues

Species	Homologue	UniProt ID	Length (amino acids)	% Identity to <i>S. cerevisiae</i> YDR1	% Similarity to <i>S. cerevisiae</i> YDR1
<i>Saccharomyces cerevisiae</i>	YDR1 (NCB2)	Q92317	146	100%	100%
<i>Homo sapiens</i>	Dr1 (NC2B)	Q01658	176	32.9%	51.4%
<i>Drosophila melanogaster</i>	Dr1 (NC2beta)	Q9VJQ5	183	31.1%	50.3%
<i>Oryza sativa</i>	OsDr1	Q5N8G9	290	20.7%	38.6%

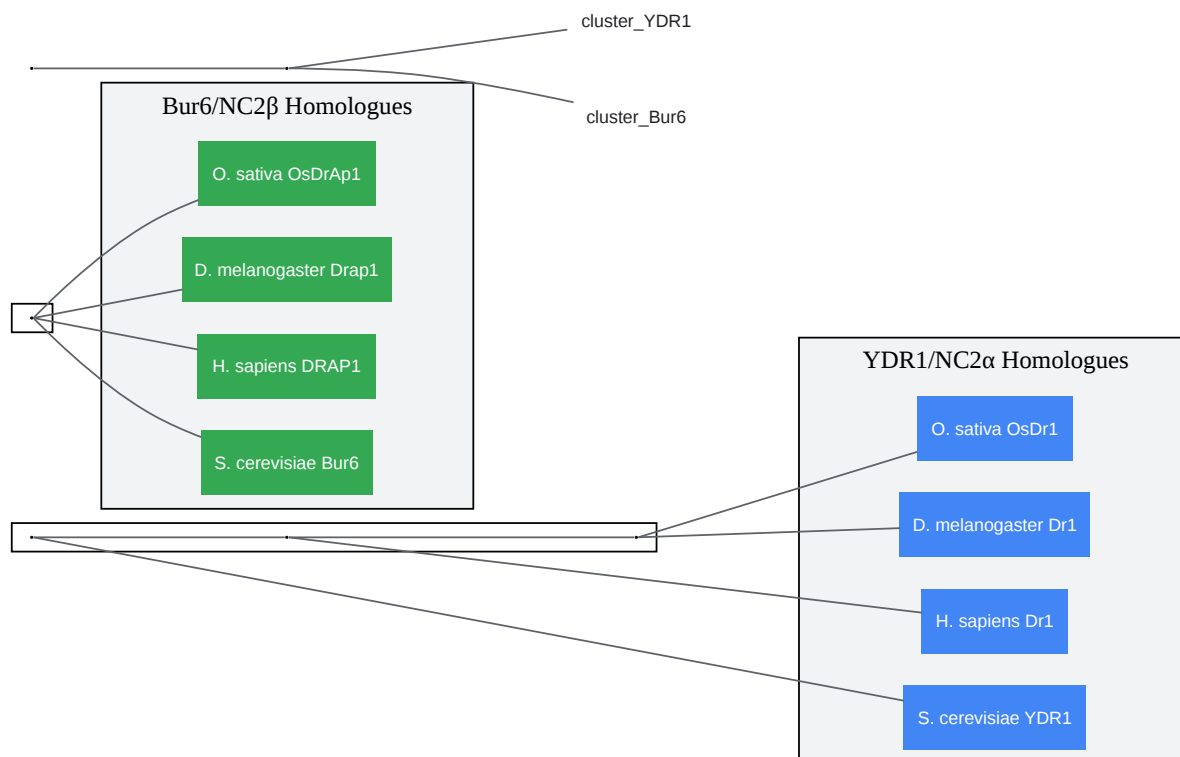
Table 2: Sequence Conservation of Bur6/NC2 β Homologues

Species	Homologue	UniProt ID	Length (amino acids)	% Identity to S. cerevisiae Bur6	% Similarity to S. cerevisiae Bur6
Saccharomyces cerevisiae	Bur6 (NCB1)	P40096	142	100%	100%
Homo sapiens	DRAP1 (NC2A)	Q14919	205	35.2%	54.2%
Drosophila melanogaster	Drap1	P48560	146	36.6%	56.3%
Oryza sativa	OsDrAp1	Q6Z8Q1	145	40.8%	61.3%

The data clearly indicates a significant degree of conservation, particularly in the Bur6/NC2 β subunit, across vast evolutionary distances. This high level of conservation strongly suggests a conserved and critical biological function.

Phylogenetic Analysis

To visualize the evolutionary relationships between the **YDR1** and Bur6 homologues, a phylogenetic tree was constructed based on the multiple sequence alignment of their protein sequences.

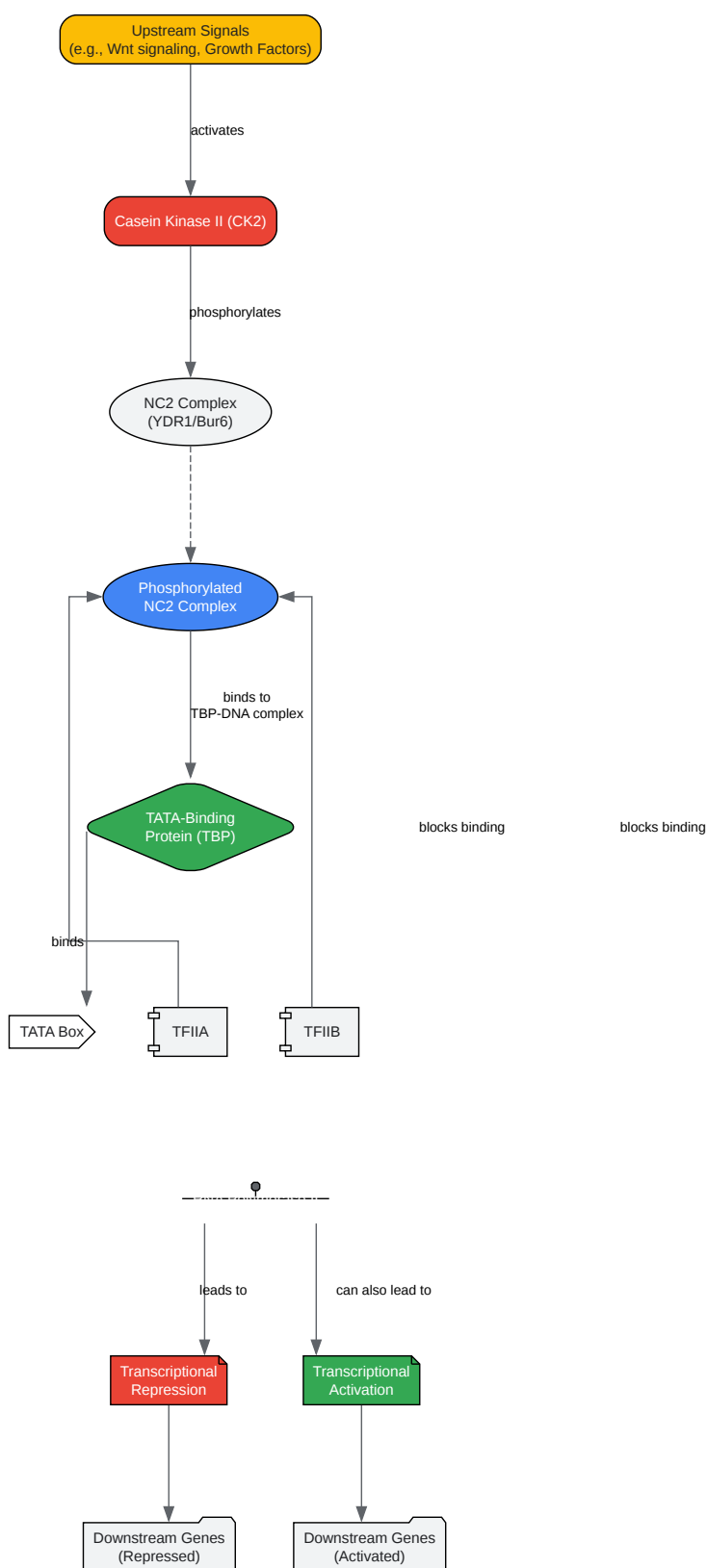


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Phylogenetic relationships of **YDR1** and Bur6 homologues.

Signaling Pathway of the NC2 Complex

The NC2 complex is a key regulator of transcription initiation. Its activity is modulated by upstream signaling pathways, and it, in turn, influences the expression of a wide range of downstream target genes. One of the key regulatory mechanisms involves the phosphorylation of the NC2 complex by Casein Kinase II (CK2).



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The NC2 complex signaling pathway in transcriptional regulation.

Upstream signals, such as those from the Wnt signaling pathway or various growth factors, can activate Casein Kinase II (CK2).[1] CK2 then phosphorylates the NC2 complex, modulating its activity. The phosphorylated NC2 complex binds to the TBP-TATA box complex on DNA. This interaction can have a dual effect. Primarily, it acts as a repressor by sterically hindering the binding of essential transcription factors TFIIA and TFIIB to TBP, thereby preventing the assembly of the pre-initiation complex and subsequent recruitment of RNA Polymerase II.[2][3] However, in certain promoter contexts, particularly TATA-less promoters, NC2 can paradoxically function as a transcriptional activator.[4][5] This dual functionality allows the NC2 complex to fine-tune the expression of a diverse array of downstream target genes involved in various cellular processes.

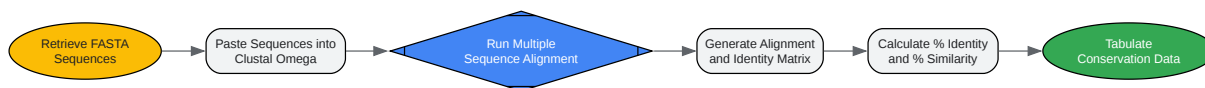
Experimental Protocols

Multiple Sequence Alignment

Objective: To align the protein sequences of **YDR1** and Bur6 homologues to determine sequence identity and similarity.

Methodology:

- Sequence Retrieval: Obtain the FASTA formatted protein sequences of **YDR1**/NC2 α and Bur6/NC2 β homologues from a public database such as UniProt or NCBI.
- Alignment Tool: Utilize a multiple sequence alignment tool such as Clustal Omega.[4][5][6][7][8]
- Input: Paste the FASTA sequences into the input window of the alignment tool.
- Execution: Run the alignment with default parameters.
- Analysis: The output will provide an alignment of the sequences. The percentage identity matrix can be used to extract the quantitative data for sequence identity. Similarity scores, which account for conserved amino acid substitutions, can be calculated using scoring matrices like BLOSUM or PAM.



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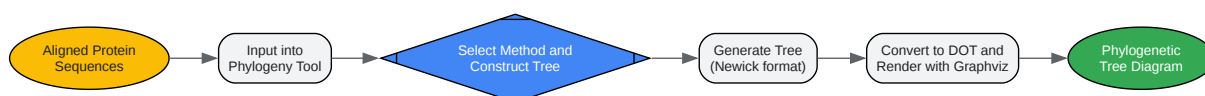
Workflow for multiple sequence alignment.

Phylogenetic Tree Construction

Objective: To infer the evolutionary relationships between **YDR1** and Bur6 homologues.

Methodology:

- Aligned Sequences: Use the output from the multiple sequence alignment as input.
- Phylogeny Tool: Employ an online tool such as Phylogeny.fr or Simple Phylogeny.[3][9]
- Input: Provide the aligned sequences in the appropriate format (e.g., FASTA, PHYLIP).
- Method Selection: Choose a tree-building method, such as Neighbor-Joining (a distance-matrix method) or Maximum Likelihood (a character-based method).
- Execution: Run the analysis.
- Visualization: The tool will generate a phylogenetic tree, often in Newick format. This can be visualized directly or further customized. For this guide, the Newick format was translated into the DOT language for rendering with Graphviz.



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Workflow for phylogenetic tree construction.

Co-Immunoprecipitation (Co-IP)

Objective: To experimentally verify the interaction between **YDR1** and Bur6 homologues.

Methodology:

- Cell Lysis: Lyse cells expressing tagged versions of the proteins of interest (e.g., HA-tagged **YDR1** and Myc-tagged Bur6) in a non-denaturing lysis buffer.
- Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
- Immunoprecipitation: Add an antibody specific to one of the tagged proteins (e.g., anti-HA antibody) to the pre-cleared lysate and incubate to form an antibody-antigen complex.
- Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complex.
- Washing: Wash the beads several times to remove non-specifically bound proteins.
- Elution: Elute the bound proteins from the beads using an elution buffer.
- Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both tagged proteins (e.g., anti-HA and anti-Myc antibodies) to detect the presence of the interacting partner.

Conclusion

The **YDR1** homologues, as integral components of the NC2 complex, exhibit a remarkable degree of evolutionary conservation in both sequence and function across a wide range of eukaryotic species. This conservation underscores their indispensable role in the fundamental process of transcriptional regulation. The dual functionality of the NC2 complex, acting as both a repressor and an activator of transcription, highlights the intricate mechanisms that govern gene expression. The detailed analysis of sequence conservation, phylogenetic relationships, and the underlying signaling pathways presented in this guide provides a valuable resource for researchers in molecular biology, drug discovery, and related fields. Further investigation into the nuanced regulation and diverse targets of the NC2 complex will undoubtedly continue to

yield critical insights into the complex symphony of gene expression and its implications for health and disease.

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